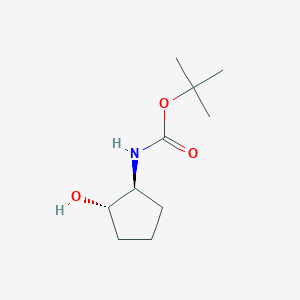

(1S,2S)-trans-N-Boc-2-aminocyclopentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435632 | |

| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145106-43-0, 155837-14-2 | |

| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-trans-N-Boc-2-aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (1S,2S)-trans-N-Boc-2-aminocyclopentanol, a chiral building block crucial in the development of various pharmaceutical compounds, including antiviral nucleoside analogues. The primary synthetic route involves the protection of the amino group of (1S,2S)-trans-2-aminocyclopentanol hydrochloride using di-tert-butyl dicarbonate (Boc₂O).

Introduction

This compound, with CAS Number 145106-43-0, is a valuable chiral intermediate.[1] Its stereochemistry is critical for the biological activity of the final drug products it is used to synthesize. This guide details the most common and effective laboratory-scale synthesis, starting from the corresponding aminocyclopentanol hydrochloride salt.

Synthetic Pathway Overview

The core of the synthesis is the N-protection of the primary amine of (1S,2S)-trans-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and liberate the free amine for reaction with the electrophilic Boc anhydride.

References

Technical Guide: Spectroscopic and Synthetic Overview of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral building block, (1S,2S)-trans-N-Boc-2-aminocyclopentanol. Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents a compilation of expected spectroscopic values based on analogous compounds and general synthetic protocols. All data presented herein should be considered illustrative and cross-referenced with experimentally obtained results.

Compound Identification

| Property | Value |

| Compound Name | This compound |

| Synonyms | tert-butyl (1S,2S)-2-hydroxycyclopentylcarbamate |

| CAS Number | 145106-43-0 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Melting Point | 87.0 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar N-Boc protected aminocycloalkanols and general principles of spectroscopy.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~4.8-5.0 | br s | - | 1H | NH |

| ~3.9-4.1 | m | - | 1H | CH-OH |

| ~3.6-3.8 | m | - | 1H | CH-NHBoc |

| ~1.9-2.1 | m | - | 1H | Cyclopentane CH |

| ~1.6-1.8 | m | - | 4H | Cyclopentane CH₂ |

| ~1.4-1.6 | m | - | 1H | Cyclopentane CH |

| 1.45 | s | - | 9H | C(CH₃)₃ |

| Variable | br s | - | 1H | OH |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155-156 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~75-77 | CH-OH |

| ~58-60 | CH-NHBoc |

| ~34-36 | Cyclopentane CH₂ |

| ~28-30 | Cyclopentane CH₂ |

| 28.4 | C(CH₃)₃ |

| ~20-22 | Cyclopentane CH₂ |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3350 | Medium, Broad | N-H Stretch |

| ~2970, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1685 | Strong | C=O Stretch (Amide I) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1170 | Strong | C-O Stretch (Boc) |

| ~1050 | Medium | C-O Stretch (Alcohol) |

Table 2.4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 202.14 | [M+H]⁺ |

| 224.12 | [M+Na]⁺ |

| 146.10 | [M-C₄H₉]⁺ |

| 102.09 | [M-Boc+H]⁺ |

Experimental Protocols

3.1 General Synthesis of this compound

A common method for the synthesis of trans-amino alcohols involves the ring-opening of meso-epoxides. The following is a generalized protocol.

Reaction Scheme:

Cyclopentene oxide + tert-Butyl carbamate → this compound

Materials:

-

Cyclopentene oxide

-

tert-Butyl carbamate (Boc-NH₂)

-

A suitable chiral catalyst (e.g., a salen-Co(III) complex)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride

-

Triethylamine or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation from the Amino Alcohol (if starting from the hydrochloride salt):

-

To a stirred suspension of (1S,2S)-trans-2-aminocyclopentanol hydrochloride in anhydrous DCM at 0 °C, add triethylamine (1.1 equivalents).

-

Allow the mixture to stir for 10 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring by TLC.

-

Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

3.2 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the Chemical Properties of (1S,2S)-trans-N-Boc-2-aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-trans-N-Boc-2-aminocyclopentanol is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclopentane scaffold and orthogonally protected functional groups—a Boc-protected amine and a secondary alcohol—make it a valuable intermediate for the asymmetric synthesis of complex molecules, including analogues of (-)-S-adenosyl-L-homocysteine (SAH) which are investigated as DNA methyltransferase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its characteristic spectral data.

Chemical and Physical Properties

This compound, also known as tert-butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate, is a white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| CAS Number | 145106-43-0 | [1] |

| Melting Point | 87.0 °C | [2] |

| Boiling Point (Predicted) | 320.8 ± 31.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ (at 20 °C) | [2] |

| pKa (Predicted) | 12.09 ± 0.40 | [2] |

Synonyms:

-

tert-butyl (1S,2S)-2-hydroxycyclopentylcarbamate[2]

-

((1S,2S)-2-Hydroxycyclopentyl)carbamic acid tert-butyl ester[2]

-

(1S,2S)-2-(Boc-amino)cyclopentanol[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of (1S,2S)-trans-2-aminocyclopentanol hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

(1S,2S)-trans-2-aminocyclopentanol hydrochloride[3]

-

Di-tert-butyl dicarbonate (Boc₂O)[2]

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend (1S,2S)-trans-2-aminocyclopentanol hydrochloride in dichloromethane.

-

Add triethylamine (approximately 2.2 equivalents) to the suspension and stir until the starting material dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis Workflow

Purification

The crude product can be purified by either recrystallization or flash column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[1]

Flash Column Chromatography Protocol:

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Purification Workflows

Spectral Data Analysis

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -C(CH₃)₃ | ~1.45 | s | Singlet for the 9 equivalent protons of the tert-butyl group. |

| -CH₂- (cyclopentyl) | ~1.2-2.0 | m | Complex multiplets for the methylene protons of the cyclopentane ring. |

| -CH-OH | ~3.8-4.2 | m | The proton on the carbon bearing the hydroxyl group, expected to be downfield. |

| -CH-NHBoc | ~3.6-4.0 | m | The proton on the carbon attached to the Boc-protected amino group. |

| -NH- | ~4.5-5.5 | br s or d | The amide proton, chemical shift can be variable and the peak may be broad. |

| -OH | Variable | br s | The hydroxyl proton, chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -C(CH₃)₃ | ~28.5 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~80 | Carbonyl carbon of the Boc group. |

| -CH₂- (cyclopentyl) | ~20-40 | Methylene carbons of the cyclopentane ring. |

| -CH-OH | ~70-80 | Carbon bearing the hydroxyl group. |

| -CH-NHBoc | ~50-60 | Carbon attached to the Boc-protected amino group. |

| -C=O | ~155 | Carbonyl carbon of the carbamate. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3500-3200 | Strong, Broad | Characteristic of the alcohol hydroxyl group. |

| N-H stretch | 3400-3300 | Medium | Amide N-H stretch of the carbamate. |

| C-H stretch (sp³) | 3000-2850 | Strong | Aliphatic C-H bonds of the cyclopentyl and tert-butyl groups. |

| C=O stretch | 1715-1680 | Strong | Carbonyl of the Boc protecting group.[4] |

| N-H bend | 1540-1510 | Medium | Amide II band.[4] |

| C-O stretch | 1250-1000 | Strong | C-O bonds of the alcohol and carbamate. |

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or tert-butanol (74 Da).[5] Another common fragmentation for alcohols is the loss of water (18 Da).[6]

Expected Fragments:

-

[M+H]⁺: 202.14

-

[M+H - H₂O]⁺: 184.13

-

[M+H - C₄H₈]⁺: 146.09 (loss of isobutylene)

-

[M+H - C₄H₉OH]⁺: 128.08 (loss of tert-butanol)

Reactivity and Applications

This compound is a stable compound under normal storage conditions, typically sealed in a dry environment at room temperature.[2] The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7]

The primary application of this compound is as a chiral building block in asymmetric synthesis.[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure target molecules. It has been utilized as a key reactant in the synthesis of constrained analogues of (-)-S-adenosyl-L-homocysteine (SAH), which are potent inhibitors of DNA methyltransferases.[2] This highlights its importance in the development of potential therapeutic agents. The presence of both a protected amine and a hydroxyl group allows for sequential and selective functionalization, making it a versatile intermediate in multi-step synthetic routes.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Codes: Xn, N[2] Risk Statements: 22-50 (Harmful if swallowed, Very toxic to aquatic organisms)[2] Safety Statements: 61 (Avoid release to the environment)[2]

Conclusion

This compound is a valuable chiral intermediate with well-defined chemical and physical properties. This guide provides essential technical information for its use in a research and development setting, including protocols for its synthesis and purification, and an analysis of its expected spectral characteristics. Its utility in the asymmetric synthesis of biologically active molecules underscores its importance for professionals in the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide to Doramapimod (BIRB 796): A Potent and Selective p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Doramapimod (BIRB 796), a highly potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). Initially identified through research into pyrazolyl-urea derivatives, Doramapimod has emerged as a critical tool for investigating the roles of the p38 MAPK signaling pathway in inflammation, cancer, and other cellular processes. This document details the physicochemical properties, mechanism of action, and key biological activities of Doramapimod. Furthermore, it provides detailed experimental protocols for its synthesis and for assays commonly used to evaluate its efficacy, along with visualizations of the p38 MAPK signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with or considering the use of Doramapimod.

Introduction

Doramapimod (BIRB 796) is a small molecule inhibitor that belongs to the diaryl urea class of compounds. It is a potent, allosteric inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stresses. The p38 MAPK pathway is implicated in a wide range of diseases, including rheumatoid arthritis, Crohn's disease, psoriasis, and various cancers, making it a significant target for therapeutic intervention. Doramapimod's unique allosteric binding mechanism and high selectivity distinguish it from many other kinase inhibitors, providing a valuable tool for both basic research and clinical investigation.

Physicochemical Properties

Doramapimod is a white to off-white solid with the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | 1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | [1] |

| Synonyms | BIRB 796 | [1] |

| CAS Number | 285983-48-4 | [1] |

| Molecular Formula | C₃₁H₃₇N₅O₃ | [1] |

| Molecular Weight | 527.7 g/mol | [1] |

| Solubility | Soluble in DMSO (up to 50 mg/ml) and Ethanol (up to 30 mg/ml). Insoluble in water. | [2] |

| Purity | ≥98% | [3] |

| Storage | Stable for 1 year from date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 2 months. | [2] |

Biological Activity and Mechanism of Action

Kinase Inhibitory Activity

Doramapimod is a potent inhibitor of all four p38 MAPK isoforms. Its inhibitory activity is summarized in the table below:

| Target | IC₅₀ | Kd | Reference(s) |

| p38α | 38 nM | 0.1 nM | [4][5] |

| p38β | 65 nM | - | [5] |

| p38γ | 200 nM | - | [5] |

| p38δ | 520 nM | - | [5] |

| JNK2 | - | >330-fold selective vs. p38α | [4] |

| c-Raf | Weak inhibition | - | [4] |

| Fyn | Weak inhibition | - | [4] |

| Lck | Weak inhibition | - | [4] |

| ERK-1 | Insignificant inhibition | - | [4] |

| SYK | Insignificant inhibition | - | [4] |

| IKK2 | Insignificant inhibition | - | [4] |

Mechanism of Action

Doramapimod exhibits a unique allosteric mechanism of inhibition. It binds to a pocket on the p38 kinase that is distinct from the ATP-binding site. This binding event induces and stabilizes a conformation of the enzyme that is incapable of binding ATP, thereby preventing the phosphorylation of downstream substrates. This "DFG-out" conformation, named for the altered orientation of the Asp-Phe-Gly motif in the activation loop, is a hallmark of Doramapimod's interaction with p38 MAPK.[6] This allosteric inhibition results in a slow-on, slow-off binding kinetic, leading to a sustained duration of action.[6]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. This cascade involves a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MKK), and finally p38 MAPK. Once activated by dual phosphorylation on its TGY motif by upstream MKKs (MKK3 and MKK6), p38 MAPK phosphorylates a variety of downstream targets, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C). This leads to a cellular response, often involving the production of pro-inflammatory cytokines and regulation of cell proliferation and apoptosis.[7][8][9][10][11]

Figure 1: p38 MAPK Signaling Pathway and Inhibition by Doramapimod.

Experimental Protocols

Synthesis of Doramapimod (BIRB 796)

A general synthetic scheme for pyrazolyl-urea derivatives involves the reaction of an aminopyrazole with an isocyanate. A more specific, multi-step synthesis for Doramapimod has been described in the literature. The following is a representative protocol:

Step 1: Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole

-

A solution of pivaloylacetonitrile and p-tolylhydrazine hydrochloride in a suitable solvent (e.g., methanol) is refluxed.

-

The product is crystallized, collected by filtration, and dried.

Step 2: Formation of the Urea Linkage

-

The aminopyrazole from Step 1 is reacted with a suitable isocyanate precursor, such as a chloroformate, to form an activated intermediate.

-

This intermediate is then reacted with 4-amino-1-(2-morpholinoethoxy)naphthalene in the presence of a base (e.g., diisopropylethylamine) in a solvent like DMSO.

-

The reaction mixture is heated to drive the reaction to completion.

-

The final product, Doramapimod, is isolated and purified by crystallization.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of Doramapimod against p38 MAPK.

-

Reagents and Materials:

-

Recombinant human p38 MAPK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

Doramapimod (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of Doramapimod in kinase buffer.

-

In a 384-well plate, add the diluted Doramapimod or vehicle (DMSO control).

-

Add the p38 MAPK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each Doramapimod concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Cellular Assay for TNF-α Release in THP-1 Cells

This protocol measures the effect of Doramapimod on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[4]

-

Reagents and Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Doramapimod

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate at a suitable density.

-

Pre-incubate the cells with various concentrations of Doramapimod or vehicle for 30 minutes.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration).

-

Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Determine the EC₅₀ value for the inhibition of TNF-α production.

-

Cell Viability Assay in Glioblastoma Cells

This protocol assesses the effect of Doramapimod on the proliferation of glioblastoma (e.g., U87, U251) cells using a Cell Counting Kit-8 (CCK-8) assay.[12]

-

Reagents and Materials:

-

Glioblastoma cell lines (U87, U251)

-

DMEM supplemented with 10% FBS

-

Doramapimod

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the glioblastoma cells in a 96-well plate at a density of approximately 6 x 10³ cells per well.

-

Treat the cells with various concentrations of Doramapimod (e.g., 0, 2, 4, 8, 16, 32, 64 µM) for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1 hour.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK (p-p38) and its downstream target Hsp27 in cell lysates by Western blotting.

-

Reagents and Materials:

-

Cells of interest

-

Stimulus (e.g., anisomycin, UV)

-

Doramapimod

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-Hsp27, anti-total-Hsp27

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels, PVDF membrane

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with Doramapimod or vehicle, followed by stimulation to activate the p38 MAPK pathway.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylation.

-

Applications in Research and Drug Development

Doramapimod's high potency and selectivity make it an invaluable tool for a variety of research applications:

-

Elucidating the p38 MAPK Pathway: As a specific inhibitor, Doramapimod is used to dissect the roles of p38 MAPK in various cellular processes, including inflammation, cell cycle control, and apoptosis.[12]

-

Target Validation: It serves as a benchmark compound for validating p38 MAPK as a therapeutic target in different disease models.

-

Preclinical and Clinical Studies: Doramapimod has been investigated in clinical trials for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[13]

-

Cancer Research: Studies have explored its potential in treating various cancers, including glioblastoma and multiple myeloma, often in combination with other therapeutic agents.[12]

-

Stem Cell Biology: Doramapimod has been shown to influence the self-renewal and differentiation of stem cells.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a p38 MAPK inhibitor like Doramapimod.

Figure 2: General Experimental Workflow for a p38 MAPK Inhibitor.

Conclusion

Doramapimod (BIRB 796) remains a cornerstone in the study of p38 MAPK signaling. Its well-characterized properties, potent inhibitory activity, and unique allosteric mechanism of action provide researchers with a robust tool to explore the multifaceted roles of this critical kinase pathway. The detailed information and protocols provided in this guide aim to facilitate its effective use in both fundamental research and the ongoing development of novel therapeutics targeting p38 MAPK.

References

- 1. Doramapimod | C31H37N5O3 | CID 156422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. researchgate.net [researchgate.net]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selleck Chemical LLC Doramapimod (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]

The Strategic Role of (1S,2S)-trans-N-Boc-2-aminocyclopentanol in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (1S,2S)-trans-N-Boc-2-aminocyclopentanol as a versatile chiral building block in the field of asymmetric synthesis. Its rigid cyclopentane backbone and defined stereochemistry make it an excellent precursor for the development of highly effective chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of a variety of chemical transformations. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through logical diagrams.

Introduction to this compound

This compound, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, is a valuable intermediate in organic synthesis. The trans-relationship between the amino and hydroxyl groups on the five-membered ring provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. The Boc protecting group offers stability and can be readily removed under acidic conditions to liberate the free amine, which is often the key functional group for its use as a chiral ligand or for the formation of a chiral auxiliary.

Synthesis of this compound

The title compound is readily prepared from its corresponding hydrochloride salt.

Experimental Protocol: Boc Protection of (1S,2S)-trans-2-Aminocyclopentanol Hydrochloride

-

Materials:

-

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend (1S,2S)-trans-2-aminocyclopentanol hydrochloride in dichloromethane.

-

Add triethylamine (approximately 2.2 equivalents) to the suspension and stir until the solid dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

-

Application as a Chiral Auxiliary Precursor

The deprotected form, (1S,2S)-trans-2-aminocyclopentanol, can be readily converted into a chiral oxazolidinone, a class of auxiliaries famously employed by Evans for stereoselective synthesis. While specific literature on the (1S,2S)-trans-derived oxazolidinone is limited, extensive research on the diastereomeric (1S,2R)-cis-2-aminocyclopentanol demonstrates the exceptional stereocontrol imparted by the cyclopentyl backbone in such auxiliaries.[1] The rigid, fused ring system creates a highly predictable chiral environment for asymmetric alkylation and aldol reactions.

Asymmetric Alkylation and Aldol Reactions

The cyclopentano-oxazolidinone derived from the cis-diastereomer has been shown to provide outstanding levels of diastereoselectivity in both alkylation and aldol reactions.[1]

Table 1: Asymmetric Reactions Using a Cyclopentanol-Derived Chiral Auxiliary (cis-diastereomer)

| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Excess (de) | Yield (%) |

| Alkylation | N-propionyl oxazolidinone | Benzyl bromide | >99% | 65-72% |

| Alkylation | N-propionyl oxazolidinone | Allyl iodide | >99% | 65-72% |

| Aldol Reaction | N-propionyl oxazolidinone | Isobutyraldehyde | >99% | 70-80% |

| Aldol Reaction | N-propionyl oxazolidinone | Benzaldehyde | >99% | 70-80% |

| Aldol Reaction | N-propionyl oxazolidinone | Acetaldehyde | >99% | 70-80% |

Data obtained for the (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]

Experimental Protocols (Based on the cis-diastereomer)

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary This protocol outlines the formation of the oxazolidinone from the corresponding amino alcohol, which would be the deprotected form of the title compound.

-

The amino alcohol is treated with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the cyclic carbamate (oxazolidinone).

Protocol 2: Asymmetric Alkylation [1]

-

To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add a strong base such as lithium hexamethyldisilazide (LHMDS) to form the lithium enolate.

-

After stirring for 1 hour, add the alkyl halide (e.g., benzyl bromide) dropwise.

-

Allow the reaction to slowly warm to -20 °C over several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry, and purify by silica gel chromatography.

Protocol 3: Asymmetric Aldol Reaction [1]

-

Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

-

Add dibutylboron triflate and a hindered amine base (e.g., diisopropylethylamine) to form the Z-boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

-

Stir at -78 °C for a few hours, then warm to 0 °C.

-

Quench the reaction with a buffer solution and proceed with workup and purification.

Mechanism of Stereocontrol

The high degree of stereocontrol is attributed to the formation of a rigid chelated transition state. The bulky cyclopentyl ring effectively shields one face of the enolate, directing the incoming electrophile or aldehyde to the opposite face.

Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Application as a Chiral Ligand Precursor

Upon deprotection of the Boc group, (1S,2S)-trans-2-aminocyclopentanol can serve as a bidentate chiral ligand for various metal-catalyzed asymmetric transformations. One of the most well-established applications for chiral amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols are known to catalyze the addition of diethylzinc to aldehydes with high enantioselectivity.[2] The amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex, which then coordinates to the aldehyde and delivers the ethyl group to one enantiotopic face.

Table 2: Representative Performance of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (1R,2S)-N,N-Dibutylnorephedrine | 5 | Toluene | >95 | 94 |

| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 92 | 78 |

This table presents data for other well-established chiral amino alcohol ligands to demonstrate the general efficacy of this catalyst class in this benchmark reaction.[3]

General Experimental Protocol

Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde [3]

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (1S,2S)-trans-2-aminocyclopentanol, ~2-5 mol%) in anhydrous toluene.

-

Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, ~2.0 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the catalyst complex.

-

Add freshly distilled benzaldehyde (1.0 equivalent) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Perform a standard aqueous workup and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by flash chromatography to obtain the chiral 1-phenyl-1-propanol.

Proposed Catalytic Cycle

The reaction is believed to proceed through a dimeric zinc complex involving two molecules of the chiral ligand. This complex then coordinates the aldehyde, leading to a highly organized transition state that dictates the stereochemical outcome.

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

This compound is a highly valuable chiral building block with significant potential in asymmetric synthesis. Its rigid stereochemistry makes it an excellent precursor for both chiral auxiliaries and chiral ligands. While direct literature on its application is emerging, the extensive success of its diastereomeric counterpart in forming highly stereoselective oxazolidinone auxiliaries strongly suggests its utility in similar applications. Furthermore, as a precursor to (1S,2S)-trans-2-aminocyclopentanol, it provides access to a class of ligands known to be effective in key C-C bond-forming reactions such as the enantioselective addition of organozinc reagents to aldehydes. The detailed protocols and mechanistic frameworks provided in this guide, based on closely related and well-studied systems, offer a solid foundation for researchers to explore and exploit the full potential of this versatile chiral molecule in the synthesis of complex, enantiomerically pure targets.

References

Commercial Availability and Applications of (1S,2S)-trans-N-Boc-2-aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and biological relevance of the enantiomerically pure chiral building block, (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This compound is of significant interest in medicinal chemistry and drug discovery, primarily for its role as a key intermediate in the asymmetric synthesis of potent enzyme inhibitors.

Commercial Availability

Enantiomerically pure this compound, with the CAS number 145106-43-0, is readily available from a variety of chemical suppliers. The compound is typically offered at high purity levels, suitable for research and development purposes. While exact pricing is subject to inquiry and varies by supplier and quantity, the following table summarizes the key commercial information for this compound.

| Supplier | CAS Number | Purity | Typical Quantities |

| Santa Cruz Biotechnology | 145106-43-0 | ≥98% | Inquire |

| Amerigo Scientific | 145106-43-0 | ≥98.5% (GC); 99% | Inquire |

| Chongqing Chemdad Co., Ltd. | 145106-43-0 | Inquire | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 87-89 °C |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

Key Application: Synthesis of DNA Methyltransferase (DNMT) Inhibitors

This compound is a crucial reactant in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs. These analogs are designed to be potent inhibitors of DNA methyltransferases (DNMTs), a class of enzymes that play a central role in epigenetic regulation.

DNA Methylation and the Role of DNMTs

DNA methylation is a fundamental epigenetic mechanism that involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of a cytosine residue in DNA, forming 5-methylcytosine (5mC). This process is catalyzed by DNMTs. The methylation status of DNA, particularly in promoter regions, is critical for regulating gene expression. Aberrant DNA methylation patterns, such as hypermethylation of tumor suppressor genes, are a hallmark of many cancers.

Figure 1: Simplified signaling pathway of DNA methylation and its inhibition.

Mechanism of DNMT Inhibition

DNMT inhibitors, including the SAH analogs synthesized from this compound, function by binding to the active site of DNMTs, thereby preventing the transfer of the methyl group from SAM to DNA. This leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth.

Experimental Protocols

General Synthesis of this compound

The synthesis of this chiral amino alcohol often starts from a commercially available chiral precursor, such as (1S,2S)-trans-2-aminocyclopentanol hydrochloride. The key step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride + Di-tert-butyl dicarbonate (Boc₂O) → this compound

General Procedure:

-

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride is dissolved in a suitable solvent, such as a mixture of dioxane and water.

-

A base, typically sodium hydroxide, is added to neutralize the hydrochloride and deprotonate the amino group.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

General Workflow for the Synthesis of Constrained SAH Analogs

The synthesis of constrained SAH analogs using this compound involves a multi-step process that includes stereoselective thioesterification, thioetherification, hydrolysis, heterocyclization, and amination. The following diagram illustrates a generalized workflow.

An In-Depth Technical Guide to the Synthesis and Application of Chiral 1,2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-amino alcohols are a privileged class of organic compounds, distinguished by the presence of vicinal amino and hydroxyl functionalities on a stereochemically defined carbon backbone. Their inherent chirality and the strategic placement of these functional groups make them indispensable building blocks in modern organic synthesis. These motifs are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals, where their specific stereochemistry is often critical for biological activity.[1] Furthermore, their ability to form stable chelate complexes with metal centers has established them as highly effective chiral ligands and auxiliaries in a myriad of asymmetric catalytic transformations.[2] This guide provides a comprehensive overview of the core synthetic strategies for accessing enantiomerically pure 1,2-amino alcohols, detailed experimental protocols for key methodologies, and a summary of their applications in asymmetric synthesis.

Core Synthetic Methodologies

The enantioselective synthesis of 1,2-amino alcohols can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol. This section details some of the most robust and widely employed methods.

Proline-Catalyzed Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction, particularly using L-proline as the catalyst, has emerged as a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are direct precursors to 1,2-amino alcohols.[3] This three-component reaction involves the coupling of a ketone, an aldehyde, and an amine, and is lauded for its operational simplicity and high stereoselectivity.[3][4]

Reaction Overview:

The reaction is believed to proceed through an enamine intermediate, formed between the ketone and proline. This enamine then attacks an imine, generated in situ from the aldehyde and amine, in a stereocontrolled manner. The proline catalyst plays a dual role: it forms the nucleophilic enamine and activates the imine electrophile through hydrogen bonding.[5][6]

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction of Acetaldehyde with an N-Boc-imine

To a solution of the N-Boc-protected imine (1.0 mmol) and L-proline (0.2 mmol, 20 mol%) in anhydrous THF (10 mL) at 0 °C is added acetaldehyde (5.0 mmol, 5.0 equiv) dropwise. The reaction mixture is stirred at this temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution (10 mL) and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude β-amino aldehyde is then dissolved in methanol (10 mL) and cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise, and the mixture is stirred for 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 1,2-amino alcohol.

Quantitative Data for Proline-Catalyzed Mannich Reactions:

| Ketone/Aldehyde | Amine | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) |

| Acetone | p-Anisidine | β-Amino ketone | >99:1 | 96 | 50 |

| Cyclohexanone | p-Anisidine | β-Amino ketone | 95:5 | >99 | 91 |

| Hydroxyacetone | p-Anisidine | β-Amino ketone | >99:1 | >99 | 90 |

| Acetaldehyde | N-Boc-imine | β-Amino aldehyde | - | >99 | 85-95 |

Logical Relationship: Catalytic Cycle of Proline-Catalyzed Aldol Reaction (Analogous to Mannich)

References

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20.210.105.67 [20.210.105.67]

- 5. pnas.org [pnas.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Cornerstone of Chiral Pharmaceuticals: A Technical Guide to (1S,2S)-trans-N-Boc-2-aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-trans-N-Boc-2-aminocyclopentanol stands as a pivotal chiral building block in the synthesis of a diverse array of pharmaceuticals. Its rigid cyclopentane scaffold and defined stereochemistry provide a unique platform for the development of potent and selective therapeutic agents. This technical guide delves into the synthesis, properties, and critical applications of this versatile precursor, offering a comprehensive resource for researchers in the field of drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid. Key physicochemical data are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Melting Point | 87.0 °C |

| Boiling Point (Predicted) | 320.8 ± 31.0 °C |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ (at 20°C) |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of its precursor, (1S,2S)-trans-2-aminocyclopentanol hydrochloride. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of (1S,2S)-trans-2-aminocyclopentanol

Materials:

-

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolution: Dissolve (1S,2S)-trans-2-aminocyclopentanol hydrochloride in dichloromethane.

-

Basification: Add triethylamine to the solution to neutralize the hydrochloride salt and free the amine.

-

Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, this procedure generally affords the desired product in good to excellent yields with high purity.

| Parameter | Typical Value |

| Yield | 85-95% |

| Purity (by GC or HPLC) | >98% |

Pharmaceutical Applications

The well-defined stereochemistry of this compound makes it an invaluable precursor for the asymmetric synthesis of complex pharmaceutical agents. Two prominent areas of its application are in the development of carbocyclic nucleoside analogues with antiviral and anticancer properties, and as a scaffold for the synthesis of DNA methyltransferase (DNMT) inhibitors.

Precursor for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities. This compound provides the chiral cyclopentane core for the synthesis of these analogues.

One of the most significant applications of aminocyclopentanol-derived precursors is in the synthesis of antiviral drugs like Abacavir , a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. The cyclopentene moiety in Abacavir is derived from a chiral aminocyclopentanol intermediate.

Mechanism of Action: Carbocyclic Nucleoside Reverse Transcriptase Inhibition

Carbocyclic nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of viral reverse transcriptase. They are incorporated into the growing viral DNA chain, and due to the lack of a 3'-hydroxyl group on the cyclopentane ring, they cause chain termination, thus halting viral replication.

Caption: Mechanism of Carbocyclic Nucleoside Antiviral Activity.

Precursor for DNA Methyltransferase (DNMT) Inhibitors

This compound is also utilized in the asymmetric synthesis of constrained analogues of (-)-S-adenosyl-L-homocysteine (SAH). SAH is a product and a natural inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including DNA methyltransferases (DNMTs). Aberrant DNA methylation is a hallmark of many cancers, making DNMTs attractive therapeutic targets. By mimicking the structure of SAH, these synthetic analogues can inhibit DNMTs, leading to the re-expression of tumor suppressor genes.[1]

Mechanism of Action: DNA Methyltransferase Inhibition

DNA methyltransferases catalyze the transfer of a methyl group from SAM to the C5 position of cytosine in DNA. This process is crucial for gene regulation. SAH analogues derived from this compound act as competitive inhibitors of DNMTs by binding to the SAH binding site, thereby preventing the methylation of DNA. This leads to a hypomethylated state in cancer cells, which can reactivate silenced tumor suppressor genes and inhibit tumor growth.

Caption: Mechanism of DNA Methyltransferase Inhibition by SAH Analogues.

Conclusion

This compound is a cornerstone chiral precursor in modern pharmaceutical synthesis. Its utility in constructing both carbocyclic nucleoside analogues and DNA methyltransferase inhibitors highlights its significance in the development of novel antiviral and anticancer therapies. The detailed synthetic protocols and understanding of its role in creating targeted therapeutics underscore its importance for researchers and professionals dedicated to advancing medicinal chemistry.

References

Technical Guide: Boc Protection of trans-2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical strategic consideration in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups, prized for its stability across a wide array of reaction conditions and its facile cleavage under mild acidic conditions. This guide provides an in-depth technical overview of the Boc protection of trans-2-aminocyclopentanol, a valuable chiral building block in the synthesis of various pharmaceutical agents.

The reaction involves the treatment of trans-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base, to yield the corresponding N-Boc protected carbamate. This transformation effectively masks the nucleophilicity of the amine, allowing for selective reactions at other functional groups within the molecule.

Reaction Scheme and Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to furnish the N-Boc protected amine along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.

digraph "Boc Protection Mechanism" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Reaction Mechanism for Boc Protection of an Amine", splines=true, overlap=false, nodesep=0.5, ranksep=1.2];

node [shape=plaintext, fontname="Arial", fontsize=12];

rankdir=LR;

// Nodes

Amine [label="R-NH₂"];

Boc2O [label="Boc₂O"];

Intermediate [label="Tetrahedral Intermediate"];

Product [label="R-NH-Boc"];

Byproducts [label="t-BuOH + CO₂"];

// Edges

Amine -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"];

Boc2O -> Intermediate [color="#34A853"];

Intermediate -> Product [label="Collapse", fontcolor="#EA4335", color="#EA4335"];

Intermediate -> Byproducts [label="Elimination", fontcolor="#FBBC05", color="#FBBC05"];

}

Caption: General experimental workflow for the Boc protection of trans-2-aminocyclopentanol.

Conclusion

The Boc protection of trans-2-aminocyclopentanol is a fundamental transformation for the utilization of this chiral building block in complex organic synthesis. The protocols described herein offer robust and adaptable methods for achieving this protection efficiently. Researchers and drug development professionals can leverage this guide to effectively incorporate Boc-protected trans-2-aminocyclopentanol into their synthetic strategies, enabling the development of novel and impactful pharmaceutical agents. Further optimization of reaction conditions for specific applications may be beneficial to maximize yields and purity.

The Pivotal Role of Aminocyclopentanol Derivatives in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Within the arsenal of tools available for asymmetric synthesis, chiral aminocyclopentanol derivatives have emerged as a versatile and powerful class of scaffolds for the development of highly effective catalysts and ligands. Their inherent structural rigidity, combined with the strategic placement of amino and hydroxyl functionalities, provides a robust framework for inducing stereoselectivity in a wide array of chemical transformations. This technical guide delves into the core features of aminocyclopentanol derivatives in catalysis, presenting key data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Core Features of Aminocyclopentanol Derivatives

The efficacy of aminocyclopentanol derivatives in asymmetric catalysis stems from several key structural and functional attributes:

-

Rigid Cyclopentane Backbone: The five-membered ring structure imparts a high degree of conformational rigidity. This pre-organization of the catalytic environment is crucial for effective chiral recognition and the creation of a well-defined transition state, leading to high levels of stereochemical control.

-

Bifunctional Nature: The presence of both an amino and a hydroxyl group allows for bidentate chelation to a metal center. This dual coordination enhances the stability of the catalyst-substrate complex and restricts the possible pathways of the reaction, thereby favoring the formation of a single stereoisomer.

-

Tunable Stereochemistry: The relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute stereochemistry at the chiral centers can be systematically varied. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to suit a specific transformation, enabling the synthesis of either enantiomer of the desired product.

-

Versatile Platform for Ligand Synthesis: The amino and hydroxyl moieties serve as convenient handles for further chemical modification. This allows for the synthesis of a diverse library of ligands with varying steric bulk and electronic properties, facilitating the optimization of catalyst performance for a given reaction.[1]

Applications in Asymmetric Catalysis: A Quantitative Overview

Aminocyclopentanol derivatives have demonstrated exceptional performance as ligands and auxiliaries in a variety of asymmetric catalytic reactions. The following tables summarize key quantitative data for some of the most common applications, providing a comparative overview of their effectiveness.

Asymmetric Alkylation

Chiral oxazolidinones derived from aminocyclopentanol derivatives are highly effective auxiliaries in asymmetric alkylation reactions. The rigid bicyclic structure of the auxiliary effectively shields one face of the enolate, leading to excellent diastereoselectivity in the alkylation step.

| Aminocyclopentanol Derivative | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |

| (1S,2R)-2-Aminocyclopentanol | Benzyl bromide | >99% | 85% | [1] |

| (1S,2R)-2-Aminocyclopentanol | Ethyl iodide | >99% | 82% | [1] |

Asymmetric Aldol Reactions

Similarly, these oxazolidinone auxiliaries can be utilized to achieve high levels of stereocontrol in asymmetric aldol reactions. The chiral environment created by the auxiliary directs the approach of the aldehyde, resulting in the formation of the desired syn-aldol adduct with high diastereoselectivity.

| Aminocyclopentanol Derivative | Aldehyde | Diastereomeric Excess (de) | Yield (%) | Reference |

| (1S,2R)-2-Aminocyclopentanol | Isobutyraldehyde | >99% | 80% | [1] |

| (1S,2R)-2-Aminocyclopentanol | Benzaldehyde | >99% | 75% | [1] |

| (1S,2R)-2-Aminocyclopentanol | Propionaldehyde | >99% | 78% | [1] |

Enantioselective Addition of Diethylzinc to Aldehydes

Aminocyclopentanol derivatives are also excellent chiral ligands for the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. The in-situ generated chiral zinc-amino alkoxide complex catalyzes the reaction with high enantioselectivity.

| Aminocyclopentanol Derivative | Aldehyde | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (1R,2S)-N,N-dibutyl-2-aminocyclopentanol | Benzaldehyde | 95% | 98% | |

| (1S,2R)-2-(diphenylmethylamino)cyclopentanol | Benzaldehyde | 92% | 96% | |

| (1R,2R)-trans-2-aminocyclopentanol | p-Tolualdehyde | 88% | 94% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of aminocyclopentanol derivatives in catalysis.

Synthesis of a Chiral Oxazolidinone Auxiliary from (1S,2R)-2-Aminocyclopentanol

Objective: To prepare the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary.

Materials:

-

(1S,2R)-2-Aminocyclopentanol

-

Triphosgene or Di(2-pyridyl) carbonate

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a solution of (1S,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) or di(2-pyridyl) carbonate (1.5 eq) in anhydrous dichloromethane to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.

General Protocol for Asymmetric Aldol Reaction using the Chiral Oxazolidinone Auxiliary

Objective: To perform a diastereoselective aldol reaction with an aldehyde.

Materials:

-

(4R,5S)-cyclopentano[d]oxazolidin-2-one

-

Propionyl chloride or other acyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, etc.)

Procedure:

-

N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add the acyl chloride (1.1 eq) and stir for 30 minutes.

-

Enolate Formation: Cool the solution of the N-acylated oxazolidinone to -78 °C. Add di-n-butylboron triflate (1.2 eq) followed by triethylamine (1.3 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for an additional hour.

-

Work-up: Quench the reaction by adding a phosphate buffer solution (pH 7). Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the aldol adduct.

-

Determine the diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To synthesize (R)-1-phenyl-1-propanol with high enantioselectivity.

Materials:

-

Chiral aminocyclopentanol ligand (e.g., (1R,2S)-N,N-dibutyl-2-aminocyclopentanol)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral aminocyclopentanol ligand (0.02-0.1 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 eq) to the stirred ligand solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

-

Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and catalytic cycles relevant to the application of aminocyclopentanol derivatives.

Caption: Synthetic pathway to a chiral aminocyclopentanol derivative.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Alkylation Using Cyclopentanol-Derived Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Note on the Chiral Auxiliary: While the topic specifies (1S,2S)-trans-N-Boc-2-aminocyclopentanol, a thorough review of the scientific literature did not yield specific examples of its application as a chiral auxiliary in asymmetric alkylation. However, the closely related cis-isomer, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed for this purpose. This compound is typically converted into a rigid oxazolidinone structure to serve as an effective chiral auxiliary. The following application notes and protocols are based on the documented use of this (1S,2R)-cis isomer, providing a valuable framework for employing aminocyclopentanol derivatives in asymmetric synthesis.

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral molecules, particularly in the development of pharmaceuticals and other bioactive compounds. Chiral auxiliaries are a powerful tool to control the stereochemical outcome of such reactions. This document details the application of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol in the asymmetric alkylation of N-acyl imides. The aminocyclopentanol is first converted into a conformationally constrained oxazolidinone, which then directs the stereoselective alkylation of an attached acyl group.

Signaling Pathways and Logical Relationships

The core principle of this asymmetric alkylation strategy relies on the steric influence of the chiral auxiliary. The rigid, fused ring system of the cyclopentano-oxazolidinone creates a chiral environment that effectively shields one face of the enolate derived from the N-acyl moiety. This steric hindrance directs the approach of the electrophile (alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective transformation. The newly formed stereocenter's configuration is thus dictated by the absolute stereochemistry of the chiral auxiliary.

Data Presentation

The following tables summarize the quantitative data for the asymmetric alkylation of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

Table 1: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one [1]

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzyl bromide | N-((S)-2-phenylpropanoyl) derivative | 72 | >99 |

| 2 | Allyl iodide | N-((S)-pent-4-enoyl) derivative | 65 | >99 |

*Yields are for pure products after silica gel chromatography. *Diastereomeric excess was determined by HPLC and 400 MHz ¹H NMR spectroscopy.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the asymmetric alkylation using the (1S,2R)-2-aminocyclopentanol-derived auxiliary.[1]

Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)

This protocol describes the conversion of the amino alcohol precursor to the rigid oxazolidinone auxiliary.

Materials:

-

(1S,2R)-2-aminocyclopentanol

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve (1S,2R)-2-aminocyclopentanol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (approx. 2.2 equivalents) to the solution.

-

Slowly add a solution of triphosgene (approx. 0.4 equivalents) or CDI (approx. 1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM or ethyl acetate.

-